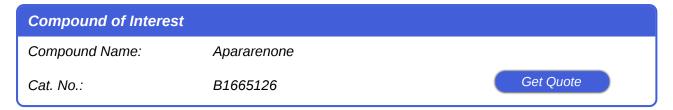


Application Notes and Protocols for Apararenone in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Overactivation of the MR is implicated in the pathogenesis of various diseases, including diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Preclinical studies in rodent models are crucial for evaluating the therapeutic potential of **apararenone**. These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of **apararenone** in mouse models, based on available preclinical data.

Data Presentation

Table 1: Apararenone Dosage in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)



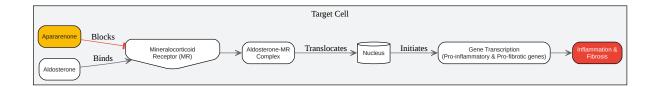
Animal Model	Diet	Compoun d	Dosage	Administr ation Route	Reported Effects	Referenc e
ob/ob Mice	Trans-fat diet	Aparareno ne (MT- 3995)	30 mg/kg	Oral (presumed)	Improved inflammato ry markers	[1]
ob/ob Mice	Trans-fat diet	Eplerenon e (Comparat or)	100 mg/kg/day	Not specified	Reference substance	[2]
ob/ob Mice	Trans-fat diet	Obeticholic acid (Comparat or)	10 mg/kg/day	Not specified	Reference substance	[2]

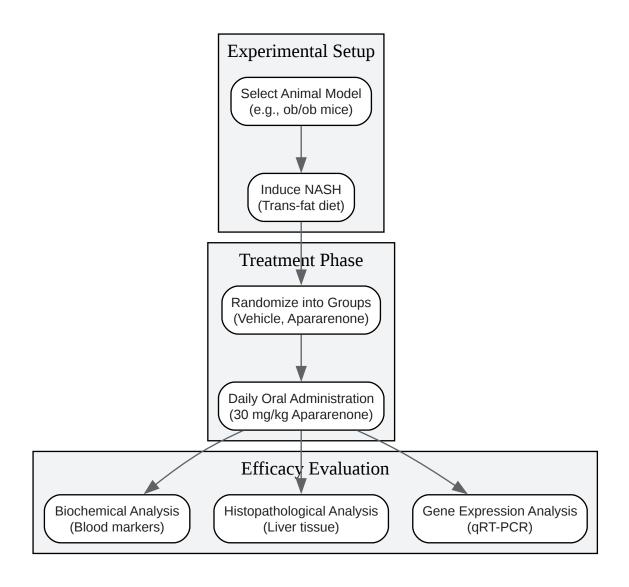
Note: The administration route for the 30 mg/kg dosage of **apararenone** in the NASH mouse model is presumed to be oral, consistent with administration in other preclinical rodent studies mentioned in the same source material.[1]

Signaling Pathway

Apararenone functions as a competitive antagonist of the mineralocorticoid receptor. By blocking the binding of aldosterone to the MR, it prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.







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References

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- 2. apararenone (MT-3995) / Mitsubishi Tanabe [delta.larvol.com]
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